Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate structure
923283-54-9 structure
Nom du produit:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Numéro CAS:923283-54-9
Le MF:C6H9N3O2
Mégawatts:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
    • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 4-amino-2-methylpyrazole-3-carboxylate
    • 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
    • 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
    • Z1198164939
    • DTXSID50405829
    • SCHEMBL1876572
    • AS-47539
    • 923283-54-9
    • STK301303
    • AKOS000310173
    • ALBB-017927
    • 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
    • SY276006
    • F14191
    • methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
    • CS-0096248
    • EN300-204808
    • MFCD04969992
    • DB-114750
    • MDL: MFCD04969992
    • Piscine à noyau: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
    • La clé Inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N
    • Sourire: O=C(C1N(C)N=CC=1N)OC

Propriétés calculées

  • Qualité précise: 155.069476538g/mol
  • Masse isotopique unique: 155.069476538g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 2
  • Complexité: 162
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.3
  • Surface topologique des pôles: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-204808-0.05g
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%
0.05g
$42.0 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-1g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
1g
¥1350.0 2021-09-08
Chemenu
CM332450-5g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%+
5g
$790 2023-02-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ6669-1G
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%
1g
¥ 1,372.00 2023-04-12
eNovation Chemicals LLC
Y1289200-5g
Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate
923283-54-9 97%
5g
$600 2023-09-03
TRC
M328485-100mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
100mg
$87.00 2023-05-17
Chemenu
CM332450-1g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%+
1g
$329 2021-08-18
TRC
M328485-250mg
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate
923283-54-9
250mg
$98.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M11430-25g
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9
25g
¥12250.0 2021-09-08
Enamine
EN300-204808-0.1g
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
923283-54-9 95%
0.1g
$62.0 2023-07-10

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  2 h, rt
Référence
Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents
Kojima, Takuto; Asano, Yasutomi; Kurasawa, Osamu; Hirata, Yasuhiro; Iwamura, Naoki; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 15 psi, rt
Référence
Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Référence
8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Iron ,  Calcium chloride Solvents: Ethanol ,  Water ;  3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9, rt
Référence
Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo
Mugnaini, Claudia ; Kostrzewa, Magdalena; Bryk, Marta; Mahmoud, Ali Mokhtar ; Brizzi, Antonella; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 25 °C
Référence
5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Référence
Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Référence
Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Référence
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents
Islam, Farhana; Quadery, Tasdique M.; Bai, Ruoli; Luckett-Chastain, Lerin R.; Hamel, Ernest ; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Méthode de production 9

Conditions de réaction
Référence
Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same
, United States, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Methanol ;  5 h, 30 psi, rt
Référence
Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  3 h, 25 °C
Référence
Preparation of tankyrase inhibitor for treating cancer
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Référence
Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 40 atm, rt
Référence
Preparation of acylaminopyrazoles for preventing or treating ischemic diseases
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 40 Pa, rt
Référence
Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  6 h, rt
Référence
Preparation of pyrimidine derivatives as TGR5 agonists
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 55 psi, rt
Référence
Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 30 psi, rt
Référence
Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  30 min, rt; 3 h, 50 °C; overnight, rt
Référence
Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid
Regiec, Andrzej; Mastalarz, Henryk; Mastalarz, Agnieszka; Kochel, Andrzej, Tetrahedron Letters, 2009, 50(22), 2624-2627

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
A946462
Pureté:99%/99%
Quantité:5g/25g
Prix ($):183.0/640.0